2-[(2E)-2-(4-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
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Overview
Description
2-[(2E)-2-(4-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol is a complex organic compound that features a benzothiazole ring, a chlorobenzylidene group, and a hydrazinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol typically involves the condensation of 4-chlorobenzaldehyde with 1,1-dioxido-1,2-benzothiazol-3-yl hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazinyl linkage, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2E)-2-(4-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole ring and hydrazinyl linkage play crucial roles in its binding affinity and specificity. Pathways involved may include oxidative stress response and apoptosis regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(4-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
- 2-[(2E)-2-(3-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
- 2-[(2E)-2-(2-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
Uniqueness
The unique combination of the benzothiazole ring, chlorobenzylidene group, and hydrazinyl linkage in this compound imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity or specificity in certain reactions, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C16H14ClN3O3S |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[[(E)-(4-chlorophenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C16H14ClN3O3S/c17-13-7-5-12(6-8-13)11-18-20(9-10-21)16-14-3-1-2-4-15(14)24(22,23)19-16/h1-8,11,21H,9-10H2/b18-11+ |
InChI Key |
DXZYHWRIRYVPFD-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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